
5-(Bromomethyl)-2,3-dichloropyridine
Descripción general
Descripción
5-(Bromomethyl)-2,3-dichloropyridine is a chemical compound that serves as an intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a bromomethyl group attached to a dichloropyridine ring. This structure is a key building block in the construction of more complex molecules, particularly in the field of medicinal chemistry and agrochemicals.
Synthesis Analysis
The synthesis of related bromomethyl-containing heterocycles has been demonstrated through various methods. For instance, N-(1-Aryl-2,2-dichloropent-4-enylidene)amines were transformed into 5-bromomethyl-1-pyrrolinium bromides via electrophile-induced bromocyclization . Additionally, 5-methyl-3-(bromomethyl)pyridine, a compound with a similar bromomethylpyridine core, was synthesized from 5-methylnicotinic acid with a high overall yield, showcasing an efficient and environmentally friendly method .
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-(Bromomethyl)-2,3-dichloropyridine has been studied using X-ray crystallography. For example, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was investigated, revealing the formation of a main product that crystallized in the monoclinic crystal system . This indicates that the bromomethyl group can influence the regioselectivity of reactions and the resulting crystal structure of the synthesized compounds.
Chemical Reactions Analysis
5-(Bromomethyl)-2,3-dichloropyridine and its analogs participate in various chemical reactions. The 5-(bromomethyl)-1-pyrrolinium bromides, which share the bromomethyl moiety, undergo rearrangements with alkoxides to afford functionalized piperidines . Furthermore, these bromides can be reduced to 2-(bromomethyl)pyrrolidines and subsequently transformed into piperidin-3-ones through a ring expansion-oxidation protocol . These reactions demonstrate the versatility of bromomethyl-containing compounds in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromomethyl-containing heterocycles are influenced by the presence of the bromomethyl group and the heteroatoms within the ring. For instance, the crystal structures of 3-bromo-5-hydroxy-2,6-dimethylpyridine and its chloro analog were determined, showing that the molecular conformation is essentially the same in both compounds, despite different space groups . The presence of the bromomethyl group can also affect the hydrogen bonding patterns within the crystal structure, as seen in the structural and spectroscopic evidence provided for related compounds .
Aplicaciones Científicas De Investigación
Synthesis of Rupatadine Intermediates
5-Methyl-3-(bromomethyl)pyridine, a related compound to 5-(Bromomethyl)-2,3-dichloropyridine, is a key intermediate in the synthesis of rupatadine. A study by Guo, Lu, and Wang (2015) reported an efficient and environmentally friendly method to synthesize 5-methyl-3-(bromomethyl)pyridine hydrobromide, starting from 5-methylnicotinic acid (Jianyu Guo, Yan Lu, & J. Wang, 2015).
Selective Functionalization of Dichloropyridines
Marzi, Bigi, and Schlosser (2001) explored the selective functionalization of dichloropyridines, which includes compounds like 5-(Bromomethyl)-2,3-dichloropyridine. Their research highlights the nuanced reactivity of different dichloropyridine compounds based on the position and type of reagents used, which is significant for selective synthesis applications (E. Marzi, A. Bigi, & M. Schlosser, 2001).
Rearrangement in Piperidine Synthesis
Kimpe, Boelens, and Contreras (1996) investigated the rearrangement of 5-(bromomethyl)-1-pyrrolinium salts into functionalized piperidines, indicating a potential application of similar bromomethyl compounds in synthesizing complex organic structures (N. Kimpe, M. Boelens, & Jan Contreras, 1996).
Hyperbranched Polyelectrolytes Synthesis
Monmoton, Lefebvre, and Fradet (2008) synthesized 3,5-Bis(bromomethyl)pyridine hydrobromide and its derivatives to create new hyperbranched polyelectrolytes. This study showcases the utility of bromomethyl pyridines in polymer science (Sophie Monmoton, H. Lefebvre, & A. Fradet, 2008).
Catalyzed Amination of Polyhalopyridines
Ji, Li, and Bunnelle (2003) demonstrated the catalyzed amination of 5-bromo-2-chloropyridine, a compound structurally similar to 5-(Bromomethyl)-2,3-dichloropyridine. This reaction primarily yielded 5-amino-2-chloropyridine, showcasing the potential of bromomethyl dichloropyridines in amination reactions (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Synthesis of Natural Alkaloid Variolin B
Baeza, Mendiola, Burgos, Alvarez-Builla, and Vaquero (2010) reported the synthesis of variolin B, a natural alkaloid, starting from 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine. This study provides an insight into the use of bromomethyl pyridines in the synthesis of complex natural products (A. Baeza, J. Mendiola, C. Burgos, J. Alvarez-Builla, & J. Vaquero, 2010).
Propiedades
IUPAC Name |
5-(bromomethyl)-2,3-dichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNMFRJFVXIEJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2,3-dichloropyridine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

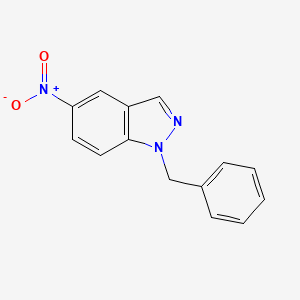


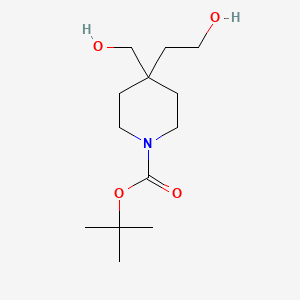
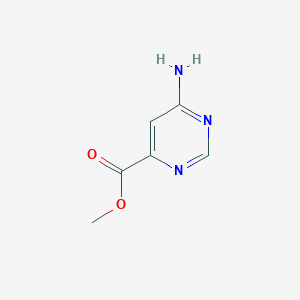

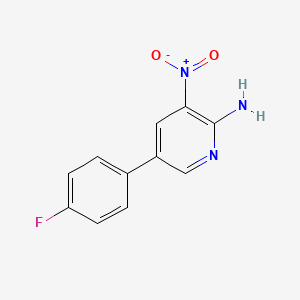

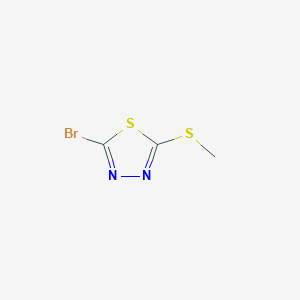
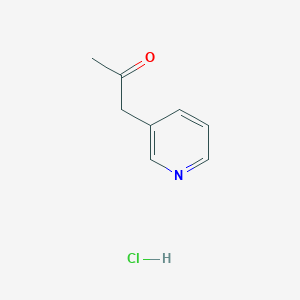
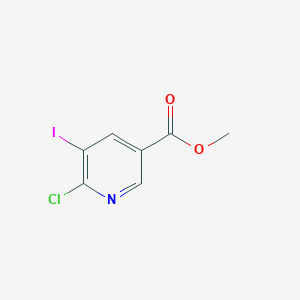
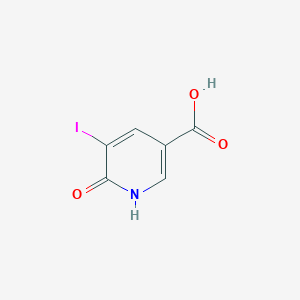
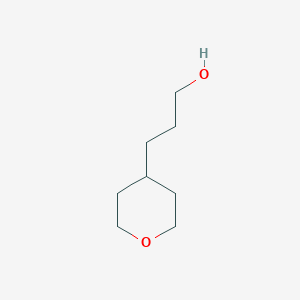
![8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1321964.png)